Cas no 1186127-15-0 (Ethyl 2-(5-Oxazolyl)benzoate)

Ethyl 2-(5-Oxazolyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(oxazol-5-yl)benzoate
- Ethyl 2-(5-Oxazolyl)benzoate
- 2-(5-oxazolyl) Benzoic acid ethyl ester
- ETHYL2-(5-OXAZOLYL)BENZOATE
- 6668AJ
- Ethyl 2-(1,3-oxazol-5-yl)benzoate
- TRA0058680
- SY012500
- AX8268535
-
- MDL: MFCD18375300
- インチ: 1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3
- InChIKey: DDAYJSSVCMBMFB-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1=C([H])C([H])=C([H])C([H])=C1C1=C([H])N=C([H])O1)=O
計算された属性
- せいみつぶんしりょう: 217.07400
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 244
- トポロジー分子極性表面積: 52.3
じっけんとくせい
- PSA: 52.33000
- LogP: 2.51830
Ethyl 2-(5-Oxazolyl)benzoate セキュリティ情報
Ethyl 2-(5-Oxazolyl)benzoate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 2-(5-Oxazolyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159568-5g |
Ethyl 2-(oxazol-5-yl)benzoate |
1186127-15-0 | 97% | 5g |
$555 | 2023-11-23 | |
eNovation Chemicals LLC | K69335-0.25g |
Ethyl2-(5-Oxazolyl)benzoate |
1186127-15-0 | 97% | 0.25g |
$200 | 2023-09-02 | |
TRC | E937313-100mg |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D781266-0.25g |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 95% | 0.25g |
$210 | 2024-07-20 | |
eNovation Chemicals LLC | D781266-0.1g |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 95% | 0.1g |
$220 | 2025-02-24 | |
A2B Chem LLC | AB73528-1g |
Ethyl 2-(5-oxazolyl)benzoate |
1186127-15-0 | ≥95% | 1g |
$1298.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389413-250mg |
Ethyl 2-(oxazol-5-yl)benzoate |
1186127-15-0 | 95% | 250mg |
¥2106.00 | 2024-08-09 | |
eNovation Chemicals LLC | D781266-0.25g |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 95% | 0.25g |
$210 | 2025-02-20 | |
eNovation Chemicals LLC | D781266-1g |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 95% | 1g |
$825 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E40760-1g |
Ethyl 2-(oxazol-5-yl)benzoate |
1186127-15-0 | 95% | 1g |
¥1519.0 | 2023-09-08 |
Ethyl 2-(5-Oxazolyl)benzoate 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
Ethyl 2-(5-Oxazolyl)benzoateに関する追加情報
Ethyl 2-(5-Oxazolyl)benzoate: A Comprehensive Overview
Ethyl 2-(5-Oxazolyl)benzoate, with the CAS number 1186127-15-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate group with an oxazole ring. The benzoate group, derived from benzoic acid, is a common moiety in various chemical compounds, while the oxazole ring introduces additional functional diversity. The combination of these groups results in a molecule with intriguing properties that make it suitable for a wide range of applications.
Recent studies have highlighted the potential of Ethyl 2-(5-Oxazolyl)benzoate in drug development. Researchers have explored its role as a potential therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with specific biological targets has been extensively investigated, with promising results indicating its potential as a lead compound for drug design.
In addition to its pharmaceutical applications, Ethyl 2-(5-Oxazolyl)benzoate has also found use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in this area have demonstrated the compound's ability to enhance the efficiency of these devices, making it a valuable component in the quest for more sustainable energy solutions.
The synthesis of Ethyl 2-(5-Oxazolyl)benzoate involves a series of well-established organic reactions. The process typically begins with the preparation of the oxazole ring, followed by its coupling with the benzoate group through esterification or similar reactions. The choice of reaction conditions and reagents plays a critical role in determining the yield and purity of the final product. Recent research has focused on optimizing these synthetic pathways to improve efficiency and reduce costs.
Ethyl 2-(5-Oxazolyl)benzoate's structural versatility also makes it an attractive candidate for use in polymer chemistry. By incorporating this compound into polymer networks, scientists have developed materials with enhanced mechanical and thermal properties. These materials have potential applications in industries ranging from automotive manufacturing to aerospace engineering.
Furthermore, Ethyl 2-(5-Oxazolyl)benzoate has been studied for its role in catalysis. Its ability to act as a ligand or catalyst support has been explored in various chemical transformations, including oxidation and cross-coupling reactions. Recent findings suggest that this compound can significantly enhance the efficiency and selectivity of these reactions, making it a valuable tool in green chemistry.
In conclusion, Ethyl 2-(5-Oxazolyl)benzoate (CAS No. 1186127-15-0) is a multifaceted compound with applications spanning drug development, materials science, and catalysis. Its unique structure and functional groups make it a valuable asset in various fields of research and industry. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
1186127-15-0 (Ethyl 2-(5-Oxazolyl)benzoate) 関連製品
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